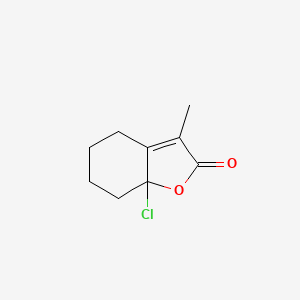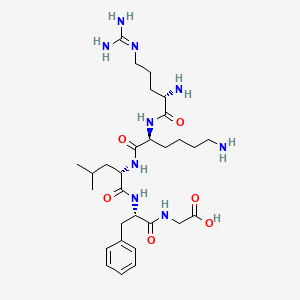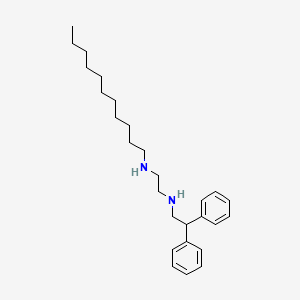
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features a unique structure with a diphenylethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone. The presence of both hydrophobic and hydrophilic regions in its structure makes it an interesting molecule for various applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2,2-diphenylethan-1-amine with undecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Original amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound can be used as a surfactant or emulsifying agent in various industrial processes.
Wirkmechanismus
The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to modulate membrane properties is a key aspect of its biological activity.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2-Diphenylethyl)-4-nitrobenzamide
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Comparison: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is unique due to its long undecyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This structural feature enhances its ability to interact with lipid membranes and makes it a valuable molecule for applications requiring amphiphilic properties. Other similar compounds may have different functional groups or chain lengths, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
627520-24-5 |
|---|---|
Molekularformel |
C27H42N2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
N'-(2,2-diphenylethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C27H42N2/c1-2-3-4-5-6-7-8-9-16-21-28-22-23-29-24-27(25-17-12-10-13-18-25)26-19-14-11-15-20-26/h10-15,17-20,27-29H,2-9,16,21-24H2,1H3 |
InChI-Schlüssel |
KURGUYHJRUYPDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
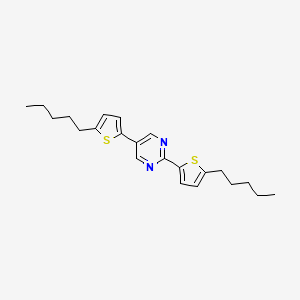
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
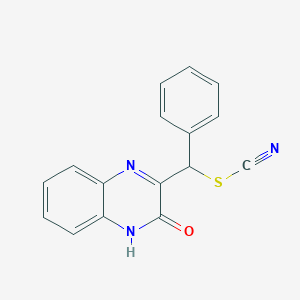
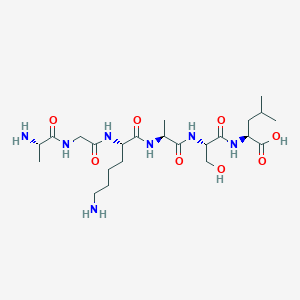
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
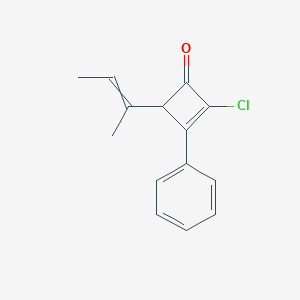
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)

